molecular formula C9H9F3O3 B1425923 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol CAS No. 853771-91-2

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

Cat. No. B1425923
CAS RN: 853771-91-2
M. Wt: 222.16 g/mol
InChI Key: XSWBFWDUPUANRL-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is an organic compound with the linear formula C9H9F3O3 . It is used as a building block in chemical synthesis . The compound has a molecular weight of 222.16 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzyl alcohol group in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.449 and a density of 1.326 g/mL at 25 °C . The compound has a boiling point of 108 °C at 25 mmHg .

Scientific Research Applications

Electron-Withdrawing Effects

The trifluoromethoxy group is recognized for its superior capacity to promote hydrogen/metal permutation compared to methoxy and trifluoromethyl groups. This group exerts a long-range effect that considerably lowers the basicity of arylmetal compounds, influencing reactions and stability of compounds even when positioned remotely. Such properties are crucial in fine-tuning the reactivity and selectivity of chemical compounds in various synthesis processes (Castagnetti & Schlosser, 2002).

Photocatalytic Oxidation

4-Methoxybenzyl alcohol derivatives, including 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, show significant conversion and selectivity in photocatalytic oxidation to corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This transformation, facilitated by both UV-light and visible light irradiation, highlights the potential of these compounds in photocatalytic applications and in the formation of complex surface complexes that act as active centers for selective photocatalytic oxidation (Higashimoto et al., 2009).

Reaction with Oxoruthenium Compounds

The methoxy substitution in benzyl phenyl sulfides, which include derivatives of this compound, provides insights into the distinction between oxidants that react through single electron transfer and those that proceed by direct oxygen atom transfer. This distinction is critical in understanding the mechanism of oxidation reactions and in designing selective oxidative processes for organic synthesis (Lai, Lepage, & Lee, 2002).

Catalytic Activity

Compounds like this compound can be involved in secondary benzylation processes catalyzed by metal triflates. This demonstrates the reactivity of such compounds in the presence of various nucleophiles, highlighting their potential in intricate synthesis pathways and the development of complex organic molecules (Noji et al., 2003).

Safety and Hazards

“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . In case of contact, rinse immediately with plenty of water .

Future Directions

While specific future directions for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of benzyl alcohols is ongoing . This compound, with its unique trifluoromethoxy group, could have interesting properties that make it useful in various chemical reactions .

Mechanism of Action

properties

IUPAC Name

[4-methoxy-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWBFWDUPUANRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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